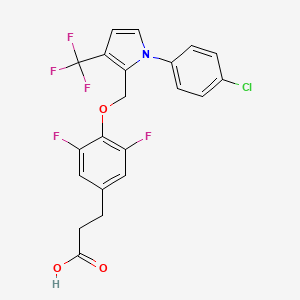

GPR120 Agonist 4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H15ClF5NO3 |

|---|---|

分子量 |

459.8 g/mol |

IUPAC 名称 |

3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid |

InChI |

InChI=1S/C21H15ClF5NO3/c22-13-2-4-14(5-3-13)28-8-7-15(21(25,26)27)18(28)11-31-20-16(23)9-12(10-17(20)24)1-6-19(29)30/h2-5,7-10H,1,6,11H2,(H,29,30) |

InChI 键 |

QBQBMUDNSMUHRR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N2C=CC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

GPR120 (FFAR4): A Comprehensive Technical Guide on its Discovery, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensory receptor for medium and long-chain fatty acids, playing a pivotal role in a diverse range of physiological processes. Its discovery in the early 2000s opened a new avenue of research into how the body senses dietary fats and regulates metabolic and inflammatory responses. This technical guide provides an in-depth overview of the discovery of GPR120, its multifaceted functions, and the intricate signaling pathways it governs. Detailed experimental protocols for key assays are provided to facilitate further research, and quantitative data on ligand interactions are summarized for comparative analysis. Furthermore, this guide utilizes visualizations to illustrate the complex signaling networks and experimental workflows associated with GPR120, offering a valuable resource for researchers and professionals in the field of metabolic diseases, inflammation, and drug discovery.

Discovery and Initial Characterization

The journey to understanding GPR120 began with the deorphanization of a previously uncharacterized G protein-coupled receptor. In 2005, a seminal study by Hirasawa and colleagues identified GPR120 as a receptor for unsaturated long-chain fatty acids[1]. This discovery was a significant breakthrough, as it provided a molecular link between dietary fats and cellular signaling.

The initial characterization of GPR120 was carried out using a combination of molecular and cellular techniques. Researchers cloned the receptor and expressed it in heterologous cell systems, such as HEK293 cells. A key experimental approach involved the use of a GPR120-enhanced green fluorescent protein (EGFP) fusion construct, which allowed for the visualization of receptor internalization upon ligand binding. This internalization assay, coupled with the measurement of downstream signaling events, was instrumental in identifying the first ligands for GPR120.

Subsequent studies led to the cloning and characterization of GPR120 orthologs in other species, including the cynomolgus monkey, and the identification of splice variants in humans, which exhibit differential signaling properties[2]. The receptor is encoded by the FFAR4 gene, located on chromosome 10q23.33 in humans.

Physiological Functions of GPR120 (FFAR4)

GPR120 is expressed in a variety of tissues and cell types, reflecting its broad physiological roles. High levels of expression are found in the gastrointestinal tract, adipose tissue, and immune cells, particularly macrophages. Its functions can be broadly categorized into two main areas: metabolic regulation and inflammation.

Metabolic Regulation

GPR120 plays a crucial role in sensing dietary fats in the gut and orchestrating appropriate metabolic responses. Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells[1]. This positions GPR120 as a key regulator of glucose homeostasis.

In adipocytes, GPR120 activation promotes glucose uptake and adipogenesis. Studies have shown that GPR120 signaling enhances insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity. The metabolic phenotype of GPR120 knockout mice further underscores its importance in metabolic health. These mice, particularly when fed a high-fat diet, exhibit glucose intolerance, insulin resistance, and an obese phenotype.

Anti-inflammatory Effects

Beyond its metabolic functions, GPR120 has emerged as a significant player in the regulation of inflammation. It is highly expressed in macrophages, where its activation by omega-3 fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), exerts potent anti-inflammatory effects. This is achieved through the inhibition of pro-inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory actions of GPR120 are critical in the context of obesity-induced chronic low-grade inflammation, a key contributor to insulin resistance.

Signaling Pathways

The diverse functions of GPR120 are mediated through distinct intracellular signaling pathways. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.

Gαq/11 Signaling Pathway

The metabolic effects of GPR120 are predominantly mediated through its coupling to the Gαq/11 family of G proteins. Upon ligand binding, GPR120 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are involved in processes like GLP-1 secretion and glucose uptake.

Caption: GPR120 Gαq/11 Signaling Pathway.

β-arrestin-2 Signaling Pathway

The anti-inflammatory actions of GPR120 are primarily mediated through a G protein-independent pathway involving β-arrestin-2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and acts as a scaffold to inhibit the transforming growth factor-β-activated kinase 1 (TAK1) signaling pathway. This prevents the activation of downstream pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), thereby suppressing the production of inflammatory cytokines.

Caption: GPR120 β-arrestin-2 Signaling Pathway.

Quantitative Data on Ligand Interactions

The following tables summarize the potency of various endogenous and synthetic ligands for GPR120, as determined by different functional assays.

Table 1: Potency of Endogenous Fatty Acid Ligands for GPR120

| Ligand | Assay Type | Cell Line | EC50 / pEC50 | Reference |

| α-Linolenic Acid (ALA) | Calcium Mobilization | HEK293 | pEC50 = 5.16 | [3] |

| Docosahexaenoic Acid (DHA) | β-arrestin Recruitment | CHO-K1 | EC50 ≈ 10 µM | |

| Eicosapentaenoic Acid (EPA) | ERK Phosphorylation | HEK293 | EC50 ≈ 25 µM |

Table 2: Potency of Synthetic Agonists for GPR120

| Agonist | Assay Type | Cell Line | EC50 / pEC50 | Selectivity over GPR40 | Reference |

| TUG-891 | Calcium Mobilization | CHO | EC50 = 43.7 nM | 52-fold | [4] |

| TUG-891 | β-arrestin Recruitment | HEK293 | pEC50 = 7.36 | 1478-fold | [3] |

| GW9508 | Calcium Mobilization | HEK293 | pEC50 = 5.46 | 0.014-fold (GPR40 selective) | [5] |

| Compound A | Agonist Activity | Not Specified | EC50 = ~0.35 µM | Negligible activation of GPR40 | [5] |

| Metabolex 36 | Calcium Mobilization | Not Specified | pEC50 = 5.9 | >100-fold | [5] |

| TUG-1197 | Calcium Mobilization | HEK293 | pEC50 = 6.6 (human) | Not specified | [5] |

Table 3: Potency of GPR120 Antagonists

| Antagonist | Assay Type | Target | IC50 | Notes | Reference |

| AH-7614 | Not Specified | GPR120 | Not Specified | Selective GPR120 antagonist | [4] |

| Grifolic acid | Proliferation Inhibition | DU145 cells | IC50 = 5.7 µM | Also a partial agonist | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR120 function.

GPR120 Cloning and Expression

Objective: To clone the full-length coding sequence of human GPR120 into an expression vector for subsequent functional studies.

Materials:

-

Human cDNA library (e.g., from colon or adipose tissue)

-

High-fidelity DNA polymerase

-

PCR primers specific for human FFAR4

-

pcDNA3.1 or similar mammalian expression vector

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli

-

Plasmid purification kit

Protocol:

-

Primer Design: Design forward and reverse primers flanking the full open reading frame of human GPR120 (NM_181745). Incorporate restriction enzyme sites into the 5' ends of the primers for directional cloning.

-

PCR Amplification: Perform PCR using the human cDNA library as a template and the designed primers with a high-fidelity DNA polymerase.

-

Gel Purification: Run the PCR product on an agarose (B213101) gel and purify the band corresponding to the expected size of the GPR120 cDNA.

-

Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.

-

Ligation: Ligate the digested GPR120 insert into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli and select for colonies on antibiotic-containing agar (B569324) plates.

-

Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify the presence and correct orientation of the GPR120 insert by restriction digest and Sanger sequencing.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to GPR120 agonist stimulation.

Materials:

-

HEK293T cells transiently or stably expressing GPR120

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Seeding: Seed GPR120-expressing HEK293T cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS containing probenecid (to prevent dye leakage).

-

Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.

-

Agonist Addition: Use the plate reader's injector to add the GPR120 agonist at various concentrations.

-

Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) and plot the dose-response curve to determine the EC50 value of the agonist.

β-arrestin Recruitment Assay (BRET-based)

Objective: To measure the interaction between GPR120 and β-arrestin-2 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Coelenterazine (B1669285) h (luciferase substrate)

-

96-well white, clear-bottom plates

-

Luminometer capable of simultaneous dual-emission detection

Protocol:

-

Cell Seeding: Seed the engineered HEK293 cells into a 96-well plate.

-

Agonist Stimulation: The following day, treat the cells with various concentrations of the GPR120 agonist for a defined period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Add coelenterazine h to each well.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in response to GPR120 activation.

Materials:

-

Cells expressing GPR120

-

Serum-free medium

-

GPR120 agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Serum Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

-

Agonist Treatment: Treat the cells with the GPR120 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion and Future Directions

The discovery of GPR120/FFAR4 has profoundly advanced our understanding of how dietary fats influence metabolic health and inflammation. As a sensor for long-chain fatty acids, GPR120 stands at the crossroads of nutrient sensing, metabolic regulation, and immune responses. The elucidation of its dual signaling pathways, through Gαq/11 and β-arrestin-2, has provided a molecular framework for its diverse physiological roles.

The development of selective GPR120 agonists holds significant therapeutic promise for the treatment of metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions. The ability to preferentially activate either the metabolic or the anti-inflammatory arm of GPR120 signaling through biased agonism presents an exciting avenue for future drug development.

Further research is needed to fully unravel the complexities of GPR120 signaling in different tissues and disease states. A deeper understanding of the structural basis for ligand recognition and biased signaling will be crucial for the design of next-generation GPR120-targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this rapidly evolving and impactful field.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous Ligands for GPR120/FFAR4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous ligands for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It details their signaling mechanisms, presents quantitative data on their activity, and provides detailed protocols for key experimental assays used in their characterization.

Endogenous Ligands of GPR120/FFAR4

GPR120/FFAR4 is a receptor for medium to long-chain free fatty acids (FFAs), playing a crucial role in metabolism and inflammation. The primary endogenous ligands are long-chain fatty acids (LCFAs), including both saturated and unsaturated fatty acids.

Key Endogenous Ligands:

-

Omega-3 Polyunsaturated Fatty Acids (PUFAs): These are considered the most potent endogenous agonists for GPR120/FFAR4. Key examples include:

-

Docosahexaenoic acid (DHA)

-

Eicosapentaenoic acid (EPA)

-

Alpha-linolenic acid (ALA) [1]

-

-

Omega-6 Polyunsaturated Fatty Acids (PUFAs):

-

Saturated Fatty Acids (SFAs): Long-chain saturated fatty acids (C14-C18) can also activate GPR120/FFAR4.[1]

-

Monounsaturated Fatty Acids (MUFAs): Unsaturated fatty acids with a carbon chain length of C16-C22 are also recognized by the receptor.[1]

These fatty acids bind to GPR120/FFAR4 to initiate a cascade of intracellular signaling events that mediate the receptor's physiological effects.

Quantitative Data for Endogenous Ligands

The potency of endogenous ligands for GPR120/FFAR4 can be quantified using various in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency in functional assays, while the inhibition constant (Ki) is determined in binding assays.

| Endogenous Ligand | Assay Type | Species | Cell Line | Potency (EC50/pEC50/Ki) | Reference |

| Linoleic acid | Calcium Mobilization | Human | HEK293 | pEC50 = 5.16 | [2] |

| α-Linolenic acid | β-arrestin Recruitment | Human | CHO-K1 | EC50 ~10 µM | [4] |

| Docosahexaenoic acid | Calcium Mobilization | Human | HEK293 | EC50 ~10-100 µM | [2] |

| Eicosapentaenoic acid | Calcium Mobilization | Human | HEK293 | EC50 ~10-100 µM | |

| 9(R)-PAHSA | Radioligand Binding ([³H]-TUG-891) | - | GPR120-expressing cells | Ki value can be determined | [5] |

Signaling Pathways of GPR120/FFAR4

Activation of GPR120/FFAR4 by its endogenous ligands initiates two primary signaling cascades: a Gq/11-mediated pathway responsible for metabolic effects, and a β-arrestin-2-mediated pathway that drives the receptor's potent anti-inflammatory actions.

Gq/11-Mediated Metabolic Signaling Pathway

This pathway is crucial for the metabolic regulation exerted by GPR120/FFAR4, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and the regulation of adipogenesis.[4]

Caption: Gq/11-Mediated Signaling Pathway of GPR120/FFAR4.

β-arrestin-2-Mediated Anti-Inflammatory Signaling Pathway

This pathway is central to the anti-inflammatory effects of GPR120/FFAR4. Ligand binding leads to the recruitment of β-arrestin-2, which in turn inhibits key pro-inflammatory signaling cascades.

Caption: β-arrestin-2-Mediated Anti-Inflammatory Signaling.

Experimental Protocols

The characterization of endogenous ligands for GPR120/FFAR4 relies on a variety of in vitro assays. Below are detailed protocols for key experiments.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following GPR120/FFAR4 activation via the Gq/11 pathway.

Workflow Diagram:

Caption: Workflow for a Calcium Mobilization Assay using FLIPR.

Detailed Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing human GPR120/FFAR4 are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.

-

Cells are cultured overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS).

-

Cells are then incubated with a Fluo-4 NW dye loading solution (Molecular Devices) for 1 hour at 37°C according to the manufacturer's instructions.[6]

-

-

Measurement:

-

The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

A baseline fluorescence reading is taken before the addition of the ligand.

-

Endogenous ligands, serially diluted in HBSS, are added to the wells.

-

Fluorescence is monitored in real-time for approximately 2-5 minutes to capture the calcium flux.[1]

-

-

Data Analysis:

-

The change in fluorescence is plotted against the ligand concentration.

-

EC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

β-arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin-2 to the activated GPR120/FFAR4, a key step in the anti-inflammatory signaling pathway.

Workflow Diagram:

Caption: Workflow for a β-arrestin Recruitment BRET Assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with plasmids encoding GPR120/FFAR4 fused to Renilla luciferase (Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., Venus).[7]

-

Transfected cells are seeded into white, clear-bottom 96-well plates.

-

-

Assay Procedure:

-

Cells are washed with a suitable assay buffer.

-

Endogenous ligands are added at various concentrations.

-

The luciferase substrate, Coelenterazine h, is added to each well.

-

The plate is incubated for 5-10 minutes at room temperature.[7]

-

-

Measurement:

-

Luminescence is measured simultaneously at two wavelengths using a plate reader capable of BRET measurements (e.g., emission filters for Rluc8 at ~485 nm and Venus at ~530 nm).[8]

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc8).

-

The net BRET ratio is determined by subtracting the basal BRET ratio (no ligand) from the ligand-induced BRET ratio.

-

EC50 values are calculated from dose-response curves.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the Gq/11 signaling pathway.

Workflow Diagram:

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Detailed Protocol:

-

Cell Treatment:

-

GPR120/FFAR4-expressing cells are grown to confluence and then serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[9]

-

Cells are stimulated with the endogenous ligand at various concentrations for a specific time (e.g., 5-15 minutes).

-

The reaction is stopped by placing the cells on ice and adding lysis buffer.[9]

-

-

Western Blotting:

-

Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour.[10]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2.[10]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[10]

-

-

Data Analysis:

-

The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

-

Band intensities are quantified using densitometry software.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.

-

Conclusion

The identification and characterization of endogenous ligands for GPR120/FFAR4 are crucial for understanding the receptor's role in health and disease. The methodologies described in this guide provide a framework for researchers to investigate the pharmacology of this important therapeutic target. The dual signaling capabilities of GPR120/FFAR4, mediating both metabolic and anti-inflammatory effects, make it an attractive target for the development of novel therapeutics for metabolic disorders and inflammatory diseases.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Role of GPR120 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2][3] This receptor, activated by long-chain fatty acids, particularly omega-3 fatty acids, is expressed in key metabolic tissues such as adipocytes, macrophages, and intestinal enteroendocrine cells.[4][5] GPR120 activation elicits a broad spectrum of beneficial effects, including potent anti-inflammatory actions, improved insulin (B600854) sensitivity, and regulation of incretin (B1656795) hormone secretion.[3][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR120, its signaling pathways, and its multifaceted role in the pathophysiology of metabolic disorders. We present a compilation of quantitative data on agonist potencies, detailed experimental protocols for studying GPR120 function, and visual representations of its signaling cascades to facilitate further research and drug development in this area.

Introduction to GPR120

GPR120 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that functions as a sensor for medium and long-chain free fatty acids (FFAs).[9][10] Deorphanized in 2005, it was identified as a receptor for unsaturated long-chain FFAs, mediating a variety of physiological processes.[1] Its activation by dietary fats, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), triggers signaling cascades that influence inflammation, glucose and lipid metabolism, and energy balance.[7][8][11][12][13] Given its role in these critical metabolic pathways, GPR120 has garnered significant attention as a potential therapeutic target for addressing the growing global health challenges of obesity and type 2 diabetes.[14]

GPR120 Signaling Pathways

GPR120 activation initiates downstream signaling through two primary pathways: the canonical Gαq/11 pathway and the β-arrestin 2-mediated pathway. This dual signaling capacity allows GPR120 to exert diverse and cell-type-specific effects.

Gαq/11-Mediated Signaling

In response to agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is primarily associated with the metabolic effects of GPR120, such as the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells, and the regulation of glucose uptake in adipocytes.[8][10]

Caption: GPR120 Gαq/11-mediated signaling pathway.

β-Arrestin 2-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of GPR120 are primarily mediated by a G protein-independent pathway involving β-arrestin 2. Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex is then internalized. This complex interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), thereby preventing the activation of TAK1 (TGF-β-activated kinase 1). The inhibition of TAK1 leads to the downstream suppression of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[9][10] This mechanism is central to the role of GPR120 in mitigating inflammation in macrophages and adipocytes.

Caption: GPR120 β-arrestin 2-mediated anti-inflammatory pathway.

Quantitative Data on GPR120 Activation

The following tables summarize key quantitative data regarding the potency of various GPR120 agonists and their effects on downstream signaling and in vivo metabolic parameters.

Table 1: Potency of Natural and Synthetic GPR120 Agonists

| Agonist | Agonist Type | Assay | Species | EC50 | Reference(s) |

| α-Linolenic Acid (ALA) | Natural | Calcium Mobilization | Human | ~50 µM | [15] |

| Docosahexaenoic Acid (DHA) | Natural | SRE-Luciferase | Mouse | ~1-10 µM | [11] |

| Eicosapentaenoic Acid (EPA) | Natural | SRE-Luciferase | Mouse | ~1-10 µM | [11] |

| TUG-891 | Synthetic | Calcium Mobilization | Human | 43.7 nM | [16] |

| TUG-891 | Synthetic | β-Arrestin 2 Recruitment | Human | ~35-fold more potent than NCG21 | [13] |

| Compound A (cpdA) | Synthetic | IP3 Production | Human | 60 nM | [17] |

| Compound A (cpdA) | Synthetic | β-Arrestin 2 Recruitment | Human | ~0.35 µM | [1][18] |

| GW9508 | Synthetic | SRE-Luciferase | Mouse | ~1-10 µM | [11] |

Table 2: Quantitative Effects of GPR120 Activation on Downstream Signaling Pathways

| Agonist | Cell Line | Assay | Effect | Magnitude | Reference(s) |

| DHA | Primary Macrophages (WT) | NF-κB Luciferase Assay | Inhibition of LPS-induced NF-κB activity | Significant reduction | [2] |

| cpdA | Primary Macrophages (WT) | NF-κB Luciferase Assay | Inhibition of LPS-induced NF-κB activity | Significant reduction | [2] |

| TUG-891 | STC-1 cells | GLP-1 Secretion | Increased GLP-1 secretion | Dose-dependent increase | [19] |

| ALA | STC-1 cells | GLP-1 Secretion | Increased GLP-1 secretion | Dose-dependent increase | [10] |

| DHA | 3T3-L1 adipocytes | Glucose Uptake | Increased glucose uptake | Significant increase | [3] |

| cpdA | Primary Adipocytes (WT) | Glucose Uptake | Increased glucose uptake | Significant increase | [1] |

| DHA, α-linolenic acid | RAW 264.7 cells | ERK Phosphorylation | Increased ERK phosphorylation | Abolished by GPR120 knockdown | [11] |

Table 3: In Vivo Effects of GPR120 Agonists on Metabolic Parameters in Animal Models

| Agonist | Animal Model | Diet | Dose/Duration | Effect | Magnitude | Reference(s) |

| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Improved Glucose Tolerance | Significant improvement | [1][18] |

| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Decreased Hyperinsulinemia | Significant reduction | [1][18] |

| Compound A (cpdA) | C57BL/6J Mice | High-Fat Diet | 30 mg/kg in diet for 5 weeks | Increased Insulin Sensitivity | Significant increase | [1][18] |

| TUG-891 | C57BL/6J Mice | Standard | 30 mg/kg oral gavage | Improved Oral Glucose Tolerance | Dose-dependent improvement | [20] |

| Compound 11b | C57BL/6J Mice (DIO) | High-Fat Diet | 20 mg/kg oral gavage | Improved Oral Glucose Tolerance | Significant improvement | [20] |

| Omega-3 Fatty Acids | C57BL/6J Mice | High-Fat Diet | Supplementation | Enhanced Systemic Insulin Sensitivity | No effect in GPR120 KO mice | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR120 function.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 signaling.

-

Cell Lines: HEK293 or CHO cells stably expressing human or mouse GPR120 are commonly used.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

GPR120 agonists (e.g., TUG-891, cpdA, fatty acids)

-

GPR120 antagonist (optional, for specificity control)

-

-

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the GPR120 agonists in assay buffer.

-

Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

-

Add the agonist solutions to the wells and immediately begin recording fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically expressed as the change in fluorescence (ΔF) or as a percentage of the maximum response.

-

Caption: Workflow for a GPR120 calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)

This method quantifies the phosphorylation of ERK1/2, a downstream target of the Gαq/11 pathway.

-

Cell Lines: RAW 264.7 macrophages, 3T3-L1 adipocytes, or GPR120-expressing HEK293 cells.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat cells with GPR120 agonists at various concentrations and time points.

-

Lyse the cells on ice and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE (typically 25 µg of total protein per lane) and transfer to a PVDF or nitrocellulose membrane.[16][21]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[6]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[22]

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, which is inhibited by the GPR120-β-arrestin 2 pathway.

-

Cell Lines: RAW 264.7 or HEK293 cells co-transfected with a GPR120 expression vector and an NF-κB-luciferase reporter construct.

-

Reagents:

-

Transfection reagent

-

GPR120 expression plasmid

-

NF-κB-luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Luciferase assay reagent

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS))

-

-

Protocol:

-

Co-transfect cells with the GPR120, NF-κB-luciferase, and Renilla luciferase plasmids.

-

After 24-48 hours, pre-treat the cells with GPR120 agonists for 1 hour.

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 6 hours to activate NF-κB.[1]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (transfection control).

-

The reduction in normalized luciferase activity in agonist-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

-

GPR120's Role in Metabolic Health: A Logical Framework

The activation of GPR120 by long-chain fatty acids initiates a cascade of events that collectively contribute to improved metabolic health. This can be visualized as a logical relationship where GPR120 acts as a central node, integrating dietary signals to produce beneficial downstream effects.

Caption: Logical relationship of GPR120's role in metabolic health.

Conclusion

GPR120 stands as a pivotal receptor linking dietary fat intake to the regulation of inflammation and metabolism. Its dual signaling capabilities through Gαq/11 and β-arrestin 2 allow for a coordinated response that enhances insulin sensitivity, promotes the secretion of beneficial incretin hormones, and dampens chronic low-grade inflammation, a key driver of insulin resistance. The development of potent and selective GPR120 agonists holds significant promise for the treatment of metabolic diseases. This technical guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the biology of GPR120 and translate these findings into novel therapeutic strategies.

References

- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-GPR120 Antibody (A95742) | Antibodies.com [antibodies.com]

- 10. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High fat feeding affects the number of GPR120 cells and enteroendocrine cells in the mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. GPR120 Polyclonal Antibody (PA5-50973) [thermofisher.com]

GPR120 Signaling in Inflammatory Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of inflammatory responses. Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 signaling exerts potent anti-inflammatory effects. This receptor is highly expressed in immune cells, such as macrophages, as well as in adipose tissue, playing a pivotal role in modulating inflammatory cascades. The primary anti-inflammatory mechanism of GPR120 is mediated through a G protein-independent pathway involving β-arrestin 2. Upon ligand binding, GPR120 recruits β-arrestin 2, leading to the internalization of the receptor-β-arrestin 2 complex. This complex then interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). The sequestration of TAB1 inhibits the activation of TAK1, a key kinase in pro-inflammatory signaling. Consequently, downstream inflammatory pathways, including the NF-κB and JNK cascades, are suppressed. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids are largely dependent on GPR120, making it a promising therapeutic target for inflammatory and metabolic diseases.[1][2][3][4][5]

Core Signaling Pathway

The activation of GPR120 by omega-3 fatty acids initiates a signaling cascade that dampens inflammatory responses. This process is primarily mediated by β-arrestin 2 in a G protein-independent manner.

-

Ligand Binding and Receptor Activation: Omega-3 fatty acids (e.g., DHA, EPA) or synthetic agonists bind to and activate GPR120 on the cell surface of macrophages and other immune cells.[1][6]

-

β-arrestin 2 Recruitment: Activated GPR120 recruits the scaffold protein β-arrestin 2 to its intracellular domain.[2][7][8]

-

Complex Internalization: The GPR120/β-arrestin 2 complex is internalized from the cell membrane into the cytoplasm.[3][7][9]

-

Interaction with TAB1: Within the cytoplasm, the internalized GPR120/β-arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[1][2][3]

-

Inhibition of TAK1 Activation: The association of β-arrestin 2 with TAB1 prevents TAB1 from binding to and activating TAK1 (TGF-β-activated kinase 1).[1][8][10] TAK1 is a critical upstream kinase for both Toll-like receptor (TLR) and TNF-α signaling pathways.[1][11]

-

Suppression of Downstream Inflammatory Pathways: By inhibiting TAK1 activation, GPR120 signaling effectively blocks the downstream phosphorylation of IKKβ and JNK. This leads to the suppression of the NF-κB and AP-1 transcription factor pathways, which are major drivers of inflammatory gene expression.[1][2][12]

-

Anti-inflammatory Effects: The net result is a broad anti-inflammatory response, characterized by decreased production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]

- 3. protocols.io [protocols.io]

- 4. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HT-29 and Caco-2 Reporter Cell Lines for Functional Studies of Nuclear Factor Kappa B Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dawn of Precision Metabolic Modulation: A Technical Guide to the Discovery and Synthesis of Selective GPR120 Agonists

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes mellitus (T2DM) and obesity, as well as inflammatory conditions.[1][2][3] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is a key regulator of glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of selective GPR120 agonists, detailing the underlying signaling pathways, experimental protocols for agonist characterization, and a summary of key chemical scaffolds with their associated potencies and selectivities.

GPR120 Signaling Pathways: A Dual Axis of Metabolic and Anti-inflammatory Control

GPR120 activation initiates a cascade of intracellular signaling events that contribute to its beneficial metabolic and anti-inflammatory effects.[1] The receptor can couple to multiple G proteins, including Gαq, Gαi, and Gαs, as well as β-arrestins, leading to a diversity of cellular responses.[4]

Upon agonist binding, the canonical Gαq pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the metabolic effects of GPR120, including the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the stimulation of glucagon-like peptide-1 (GLP-1) release from enteroendocrine L-cells.[6][7]

In addition to G-protein dependent signaling, GPR120 can also signal through a β-arrestin-2-mediated pathway, which is primarily associated with its potent anti-inflammatory effects.[1][8] Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin-2 is recruited to the intracellular tail of GPR120. This interaction prevents the association of TAB1 with TAK1, thereby inhibiting the downstream activation of the pro-inflammatory NF-κB and JNK signaling cascades. This mechanism is central to the observed anti-inflammatory effects in macrophages and adipocytes.[8]

References

- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]

- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GPR120/FFAR4: A Comprehensive Technical Guide to a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical signaling molecule in metabolism and inflammation.[1] Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats. Its widespread expression in metabolic and immune tissues, including adipocytes, macrophages, and intestinal enteroendocrine cells, positions it as a highly attractive therapeutic target for a range of disorders, most notably type 2 diabetes, obesity, and inflammatory conditions. This technical guide provides an in-depth overview of GPR120, its signaling pathways, and the methodologies used to investigate its function, serving as a resource for researchers and drug development professionals in the field.

GPR120 is implicated in numerous physiological processes. In the gut, it mediates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) release.[2] In adipocytes, it is involved in glucose uptake and differentiation. Furthermore, GPR120 activation in macrophages exerts potent anti-inflammatory effects, offering a mechanistic link between dietary fat intake and immune regulation. The therapeutic potential of targeting GPR120 is underscored by preclinical studies demonstrating that synthetic agonists can improve glucose homeostasis and reduce inflammation.

GPR120/FFAR4 Signaling Pathways

GPR120 signals through two primary pathways: the canonical Gαq/11 pathway and the β-arrestin-2 pathway. The engagement of these pathways can be ligand-dependent, leading to the concept of biased agonism, where certain ligands preferentially activate one pathway over the other.

1. Gαq/11 Signaling Pathway:

Upon agonist binding, GPR120 couples to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various downstream effects, including the secretion of GLP-1 from enteroendocrine cells.

Caption: GPR120 Gαq/11 Signaling Pathway.

2. β-arrestin-2 Signaling Pathway:

The anti-inflammatory effects of GPR120 are primarily mediated through a β-arrestin-2-dependent pathway. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular tail of GPR120. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1 (TGF-β activated kinase 1-binding protein 1), which prevents the association of TAB1 with TAK1 (TGF-β activated kinase 1). This ultimately inhibits the activation of downstream inflammatory signaling cascades, such as the NF-κB and JNK pathways.

Caption: GPR120 β-arrestin-2 Signaling.

Quantitative Data for GPR120/FFAR4 Ligands

The following tables summarize the in vitro potencies of selected natural and synthetic GPR120/FFAR4 agonists and antagonists.

Table 1: GPR120/FFAR4 Agonist Potency

| Compound | Type | Species | Assay | EC50 / pEC50 | Selectivity over GPR40 | Reference(s) |

| α-Linolenic acid (ALA) | Natural | Human | Calcium Mobilization | 5.38 ± 0.7 µM | Dual Agonist | [3] |

| Docosahexaenoic acid (DHA) | Natural | Human | LPA-induced proliferation inhibition | IC50 = 73 nM | Not specified | [2][4] |

| TUG-891 | Synthetic | Human | β-arrestin BRET | pEC50 = 7.36 | ~1000-fold | [4][5] |

| TUG-891 | Synthetic | Human | Calcium Mobilization | EC50 = 43.6 nM | >1000-fold | [6] |

| TUG-891 | Synthetic | Mouse | β-arrestin BRET | pEC50 = 7.77 | Less selective in rodents | [5] |

| TUG-891 | Synthetic | Mouse | Calcium Mobilization | EC50 = 16.9 nM | Less selective in rodents | [6] |

| Compound 11b | Synthetic | Not specified | Calcium Mobilization | EC50 = 2.55 nM | >1000-fold | [7] |

| Compound 14d | Synthetic | Not specified | Not specified | EC50 = 11.2 nM | >1000-fold | [2] |

| GW9508 | Synthetic | Human | Calcium Mobilization | pEC50 = 5.46 | Non-selective | [8] |

| Grifolic acid | Natural | Human | ERK Phosphorylation | Partial agonist | Not specified | [7] |

Table 2: GPR120/FFAR4 Antagonist Potency

| Compound | Type | Species | Assay | IC50 / pIC50 | Selectivity over GPR40 | Reference(s) |

| AH-7614 | Synthetic | Human | Calcium Mobilization | pIC50 = 7.1 | >300-fold | [6][9] |

| AH-7614 | Synthetic | Mouse | Calcium Mobilization | pIC50 = 8.1 | Highly selective | [6][9] |

| AH-7614 | Synthetic | Rat | Calcium Mobilization | pIC50 = 8.1 | Highly selective | [6][9] |

| Grifolic acid | Natural | Human | ERK Phosphorylation | Antagonist activity reported | Not specified | [7] |

Key Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays used to characterize GPR120/FFAR4 function and ligand activity.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the affinity of a test compound for GPR120 by competing with a radiolabeled ligand for binding to the receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for GPR120.

-

Materials:

-

HEK293 or CHO cells stably expressing human GPR120.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors).

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Radioligand: [³H]-TUG-891 (~0.5-5 nM).

-

Non-specific binding control: 10 µM unlabeled TUG-891.

-

Test compound.

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Membrane Preparation:

-

Culture GPR120-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of the test compound.

-

Add diluted membranes (10-20 µg protein/well), radioligand, and test compound/buffer.

-

Incubate at room temperature for 60-120 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

2. Calcium Mobilization Assay

This functional assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration upon agonist stimulation.

-

Objective: To determine the potency (EC50) of agonists or inhibitory potency (IC50) of antagonists.

-

Materials:

-

HEK293T cells transiently or stably expressing GPR120.

-

DMEM with 10 mM HEPES and 2.5 mM probenecid.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Test compounds (agonists and antagonists).

-

Fluorescence plate reader (e.g., FlexStation).

-

-

Protocol:

-

Cell Plating:

-

Plate GPR120-expressing HEK293T cells in 96-well black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in DMEM/HEPES/probenecid.

-

Wash cells with PBS and incubate with the loading buffer for 1 hour at room temperature in the dark.

-

-

Assay:

-

Wash the cells with assay buffer.

-

For antagonist testing, pre-incubate cells with the antagonist.

-

Place the plate in a fluorescence plate reader and measure baseline fluorescence.

-

Inject the agonist and monitor the change in fluorescence (Ex/Em = ~490/525 nm) over time.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity.

-

Plot dose-response curves to determine EC50 for agonists or IC50 for antagonists.

-

Caption: Calcium Mobilization Assay Workflow.

3. β-arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between GPR120 and β-arrestin-2, providing a measure of the activation of the β-arrestin signaling pathway.

-

Objective: To measure agonist-induced recruitment of β-arrestin-2 to GPR120.

-

Materials:

-

HEK293 cells co-transfected with GPR120 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus, a YFP variant).

-

Cell culture medium.

-

Coelenterazine (B1669285) h (luciferase substrate).

-

Test compounds.

-

BRET-compatible plate reader.

-

-

Protocol:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with the GPR120-Rluc8 and Venus-β-arrestin-2 constructs.

-

Plate transfected cells in a 96-well white plate.

-

-

Assay:

-

Add test compounds to the cells and incubate.

-

Add the coelenterazine h substrate.

-

-

BRET Measurement:

-

Measure the luminescence emission at two wavelengths simultaneously: one for the donor (e.g., ~485 nm) and one for the acceptor (e.g., ~530 nm).

-

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio against compound concentration to determine EC50 values.

-

Caption: β-arrestin BRET Assay Workflow.

In Vivo Assay

1. Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo and is used to evaluate the efficacy of GPR120 agonists in improving glucose tolerance.

-

Objective: To assess the effect of a GPR120 agonist on glucose disposal in mice.

-

Materials:

-

C57BL/6 mice.

-

Glucose solution (e.g., 20% in sterile water).

-

Test compound (GPR120 agonist, e.g., TUG-891) formulated for oral gavage.

-

Glucometer and test strips.

-

Blood collection supplies (e.g., microvettes).

-

-

Protocol:

-

Acclimation and Fasting:

-

Acclimate mice to handling and gavage.

-

Fast mice for 5-6 hours (or overnight, depending on the specific protocol) with free access to water.

-

-

Dosing and Baseline Measurement:

-

Glucose Challenge:

-

Blood Glucose Monitoring:

-

-

Data Analysis:

-

Plot blood glucose levels over time.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.

-

Compare the AUC between vehicle- and agonist-treated groups.

-

Caption: Oral Glucose Tolerance Test Workflow.

Conclusion

GPR120/FFAR4 stands as a compelling therapeutic target with the potential to address key pathologies in metabolic and inflammatory diseases. Its dual signaling capabilities through Gαq/11 and β-arrestin-2 offer distinct avenues for therapeutic intervention, from enhancing incretin secretion to dampening inflammation. The development of potent and selective agonists, guided by the robust in vitro and in vivo assays detailed in this guide, is a promising strategy for the discovery of novel therapeutics. As our understanding of GPR120 pharmacology and physiology deepens, so too will the opportunities to translate this knowledge into effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 4. protocols.io [protocols.io]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 12. vmmpc.org [vmmpc.org]

GPR120 Expression in Adipose Tissue and Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in adipogenesis, glucose uptake, and the modulation of inflammatory responses, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] This technical guide provides an in-depth overview of GPR120 expression in adipose tissue and macrophages, detailing its signaling pathways, quantitative expression data, and comprehensive experimental protocols for its study.

GPR120 Signaling Pathways

GPR120 activation initiates distinct downstream signaling cascades in adipocytes and macrophages, leading to diverse physiological outcomes.

In adipocytes , GPR120 signaling primarily proceeds through the Gαq/11 pathway.[1][2] Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[2]

In macrophages , the anti-inflammatory effects of GPR120 are mediated through a β-arrestin-2-dependent pathway.[1] Following ligand activation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling pathways such as NF-κB and JNK.[1]

Quantitative Expression of GPR120

The expression of GPR120 varies significantly between different adipose tissue depots and is dynamically regulated by nutritional status. Generally, GPR120 expression is higher in adipose tissue compared to other tissues and is further increased in obesity.

GPR120 Expression in Human Adipose Tissue

| Adipose Depot | Condition | Relative GPR120 mRNA Expression | Reference |

| Subcutaneous | Lean | Lower | [3] |

| Subcutaneous | Obese | Higher | [3] |

| Omental | Lean | Lower | [3] |

| Omental | Obese | Higher | [3] |

| Visceral | Lean | Lower | [1] |

| Visceral | Morbidly Obese | Lower | [1] |

GPR120 Expression in Murine Adipose Tissue

| Adipose Depot | Condition | Relative GPR120 mRNA Expression | Reference |

| Subcutaneous | Chow Diet | Baseline | [1] |

| Subcutaneous | High-Fat Diet | Increased | [1] |

| Epididymal | Chow Diet | Baseline | [1] |

| Epididymal | High-Fat Diet | Increased | [1] |

| Mesenteric | Chow Diet | Baseline | [1] |

| Mesenteric | High-Fat Diet | Increased | [1] |

| Perinephric | Chow Diet | Baseline | [1] |

| Perinephric | High-Fat Diet | Increased | [1] |

| Brown Adipose Tissue (BAT) | Cold Exposure | Increased | [4] |

GPR120 Expression in Macrophages

GPR120 expression is also observed in macrophages, where it plays a key role in mediating anti-inflammatory responses. While specific quantitative data comparing M1 and M2 macrophages is still emerging, studies have shown that GPR120 activation can modulate macrophage polarization.

| Macrophage Type | Condition | Relative GPR120 mRNA Expression | Reference |

| Murine Peritoneal Macrophages | Control | Baseline | [5] |

| Murine Alveolar Macrophages | - | Higher than peritoneal macrophages | [5] |

| Adipose Tissue Macrophages (ATMs) | High-Fat Diet | Increased iNOS/Arginase ratio (M1/M2 marker) reversed by GPR120 agonist | [6] |

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression

This protocol outlines the steps for quantifying GPR120 mRNA levels in adipose tissue.

1. RNA Extraction:

-

Homogenize ~100 mg of frozen adipose tissue in 1 mL of TRIzol reagent.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.

-

Resuspend the RNA pellet in RNase-free water.

2. RNA Quality and Quantity:

-

Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.

3. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers according to the manufacturer's instructions.

4. qPCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for GPR120 and a reference gene (e.g., β-actin, GAPDH), and SYBR Green or TaqMan master mix.

-

Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

5. qPCR Amplification:

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

6. Data Analysis:

-

Calculate the relative expression of GPR120 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Western Blotting for GPR120 Protein Expression

This protocol describes the detection of GPR120 protein in macrophage cell lysates.

1. Protein Extraction:

-

Lyse macrophage cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

5. Blocking:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

6. Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for GPR120 overnight at 4°C. The optimal antibody dilution should be determined empirically.

7. Secondary Antibody Incubation:

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for GPR120 Localization

This protocol provides a method for localizing GPR120 protein in adipose tissue sections.

1. Tissue Preparation:

-

Fix fresh adipose tissue in 10% neutral buffered formalin and embed in paraffin.

2. Sectioning:

-

Cut 4-5 µm thick sections using a microtome and mount on charged slides.

3. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

4. Antigen Retrieval:

-

Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

5. Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

6. Primary Antibody Incubation:

-

Incubate the sections with a primary antibody against GPR120 overnight at 4°C. The optimal antibody concentration should be determined.

7. Detection:

-

Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Visualize the signal with a DAB chromogen solution.

8. Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections and mount with a permanent mounting medium.

Conclusion

GPR120 plays a multifaceted role in the physiology of adipose tissue and macrophages. Its differential expression in various adipose depots and its distinct signaling pathways in adipocytes and macrophages underscore its importance as a regulator of metabolism and inflammation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the function of GPR120 and its potential as a therapeutic target for metabolic and inflammatory diseases. Further research into the nuanced regulation of GPR120 expression and signaling will be crucial for the development of targeted therapies.

References

- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the roles of brown and brite fat genes: GPR120 is a modulator of brown adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reference gene selection and validation for mRNA expression analysis by RT-qPCR in murine M1- and M2-polarized macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

The Physiological Roles of FFAR4 Activation: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physiological Functions and Experimental Investigation of Free Fatty Acid Receptor 4 (FFAR4)

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a critical sensory and regulatory hub in metabolic and inflammatory signaling. As a receptor for medium and long-chain fatty acids (LCFAs), particularly omega-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), FFAR4 translates dietary lipid cues into a diverse array of physiological responses.[1][2] Its expression in key metabolic and immune tissues, including adipocytes, macrophages, enteroendocrine cells, pancreatic islets, and the central nervous system, underscores its multifaceted role in maintaining homeostasis.[1][2] Dysregulation of FFAR4 signaling is implicated in the pathogenesis of obesity, type 2 diabetes mellitus (T2DM), and cardiovascular disease, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the physiological roles of FFAR4 activation, its signaling pathways, and detailed methodologies for its investigation.

Core Signaling Pathways of FFAR4 Activation

FFAR4 activation initiates a cascade of intracellular events through coupling to several G protein subtypes and through G protein-independent pathways involving β-arrestins. The primary signaling axes include Gαq/11, β-arrestin, Gαi/o, and Gαs pathways.[1][2]

Gαq/11-Mediated Signaling

Upon ligand binding, FFAR4 couples to Gαq/11, which activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells.[1] In adipocytes, this pathway leads to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequent expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[1]

β-Arrestin-Mediated Anti-Inflammatory Signaling

A crucial function of FFAR4 is its potent anti-inflammatory effect, which is primarily mediated by β-arrestin 2. Upon agonist binding, FFAR4 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. This complex is then internalized.[4] The internalized FFAR4/β-arrestin 2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein (TAB1), preventing the association of TAB1 with TAK1.[1] This sequestration of TAB1 inhibits the downstream activation of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][2]

References

- 1. Two decades of FFAR4 biology: From nutrient sensing to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FFAR4: A New Player in Cardiometabolic Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FFAR4 (GPR120) Signaling Is Not Required for Anti-Inflammatory and Insulin-Sensitizing Effects of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: β-Arrestin Recruitment Assay for FFAR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor (GPCR) that functions as a sensor for long-chain unsaturated fatty acids, including beneficial omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA)[1]. FFAR4 is expressed in various metabolic and immune tissues, such as adipose tissue, pancreatic islets, and macrophages[1]. Its activation is linked to crucial physiological processes, including the regulation of glucose metabolism, enhancement of insulin (B600854) sensitivity, and potent anti-inflammatory effects[1][2].

Upon agonist binding, FFAR4 can signal through two primary pathways: the Gαq/11 protein-dependent pathway, which leads to intracellular calcium mobilization, and the β-arrestin-dependent pathway[1]. The recruitment of β-arrestin 2 to FFAR4 is particularly significant as it mediates the receptor's anti-inflammatory actions by inhibiting the TAK1-NF-κB/JNK signaling cascade[1][3].